molecular formula C12H11N5 B092172 1,4,7-phenazinetriamine(9ci) CAS No. 18868-63-8

1,4,7-phenazinetriamine(9ci)

Cat. No.: B092172
CAS No.: 18868-63-8
M. Wt: 225.25 g/mol
InChI Key: KTVHNJDBAJDMMM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7-phenazinetriamine(9ci) typically involves the condensation of 1,2-diaminobenzenes with suitable reagents. One common method includes the oxidative cyclization of 1,2-diaminobenzene derivatives . The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate in an acidic medium .

Industrial Production Methods

Industrial production of 1,4,7-phenazinetriamine(9ci) may involve multi-step processes that ensure high yield and purity. These processes often include the use of catalysts and controlled reaction environments to optimize the synthesis . The specific details of industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1,4,7-phenazinetriamine(9ci) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4,7-phenazinetriamine(9ci) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4,7-phenazinetriamine(9ci) involves its interaction with various molecular targets. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species (ROS) that cause oxidative damage to cellular components . The pathways involved include the inhibition of topoisomerases and the induction of apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,7-phenazinetriamine(9ci) is unique due to its three amino groups, which provide additional sites for chemical modification and enhance its biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

phenazine-1,4,7-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5/c13-6-1-4-9-10(5-6)17-12-8(15)3-2-7(14)11(12)16-9/h1-5H,13-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVHNJDBAJDMMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC3=C(C=CC(=C3N=C2C=C1N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20309729
Record name 1,4,7-Phenazinetriamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20309729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18868-63-8
Record name 1,7-Phenazinetriamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215177
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4,7-Phenazinetriamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20309729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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